molecular formula C20H14ClFN4O B250973 Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-

Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-

Cat. No. B250973
M. Wt: 380.8 g/mol
InChI Key: RBQQOSHSICCNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are important targets for cancer therapy.
Biochemical and Physiological Effects:
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and CDKs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound has certain limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-. One potential direction is the development of more potent and selective inhibitors of HDACs and CDKs for the treatment of cancer and other diseases. Another potential direction is the study of the effects of this compound on other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- is synthesized using a specific method that involves the reaction of 3-chlorobenzoic acid with 2-(4-fluorophenyl)-6-methyl-2H-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonia to obtain the final compound.

Scientific Research Applications

Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H14ClFN4O/c1-12-9-18-19(25-26(24-18)16-7-5-15(22)6-8-16)11-17(12)23-20(27)13-3-2-4-14(21)10-13/h2-11H,1H3,(H,23,27)

InChI Key

RBQQOSHSICCNKE-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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